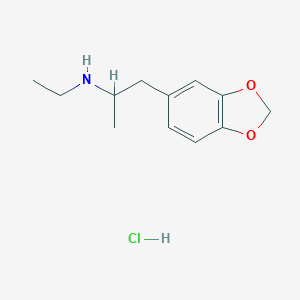

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride

描述

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H18ClNO2 and its molecular weight is 243.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines - Amphetamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride, commonly known as 3,4-Methylenedioxy-N-ethylamphetamine (MDEA), is a synthetic compound belonging to the phenethylamine class. It exhibits psychoactive properties similar to other compounds in this class, such as MDMA and MDA. This article explores the biological activity of MDEA, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₈ClNO₂

- Molecular Weight : 243.73 g/mol

- IUPAC Name : 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine; hydrochloride

MDEA primarily acts as a serotonin-releasing agent . It interacts with serotonin (5-HT), norepinephrine (NE), and dopamine (DA) transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This action results in various effects on mood and perception:

- Serotonin Release : MDEA enhances serotonin release, contributing to feelings of euphoria and emotional closeness.

- Dopaminergic Activity : The compound also affects dopamine levels, which may influence reward pathways in the brain.

- Norepinephrine Modulation : Increased norepinephrine can lead to heightened alertness and energy levels.

Pharmacological Effects

The biological activity of MDEA can be summarized through its effects on various physiological systems:

Neurochemical Effects

Research indicates that MDEA has a lower potency than MDMA but shares similar effects, making it relevant in both recreational and therapeutic contexts. Studies have shown that MDEA's action leads to:

- Enhanced mood and sociability

- Alterations in sensory perception

- Changes in neuronal firing patterns

Cardiovascular Effects

Certain studies suggest that derivatives of benzodioxole compounds exhibit anti-arrhythmic properties , indicating potential cardiovascular applications. For example, research has shown effectiveness against experimentally induced arrhythmias, suggesting a therapeutic role in managing cardiovascular disorders .

Comparative Analysis with Similar Compounds

A comparison of MDEA with structurally similar compounds highlights its unique pharmacological profile:

| Compound Name | Chemical Structure | Primary Effects |

|---|---|---|

| MDEA | C₁₂H₁₈ClNO₂ | Moderate empathogenic effects |

| MDMA | C₁₁H₁₅NO₂ | Strong empathogenic effects |

| MDA | C₁₁H₁₅NO₂ | Hallucinogenic effects |

| DMT | C₁₂H₁₆N₂O | Powerful psychedelic effects |

Therapeutic Applications

MDEA has been studied for its potential use in psychotherapy due to its entactogenic properties. Research by Nichols et al. (1986) suggests that compounds like MDEA may facilitate therapeutic processes by enhancing emotional openness .

Neurochemical Studies

Neurochemical studies have demonstrated that MDEA's interaction with serotonin receptors can lead to significant changes in mood regulation and sensory perception. Johnson et al. (1986) explored the neurochemical pharmacology of related analogues, providing insights into their effects on neurotransmitter release .

科学研究应用

Chemical Properties and Structure

- Chemical Formula: C₁₂H₁₈ClNO₂

- Molecular Weight: 233.73 g/mol

- IUPAC Name: N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride

The compound features a benzodioxole structure that enhances its pharmacological properties. It primarily acts as a serotonin-releasing agent, similar to its analogs like MDMA and MDA.

Pharmaceutical Research Applications

MDEA has been investigated for various therapeutic uses, particularly in the treatment of mood disorders and anxiety. Its psychoactive effects are characterized by the release of serotonin, dopamine, and norepinephrine, which contribute to feelings of euphoria and increased sociability. Research indicates that while MDEA has lower potency than MDMA, it shares similar effects, making it a subject of interest in both therapeutic and recreational contexts .

Therapeutic Uses

- Mood Disorders:

- Studies have explored MDEA's potential in treating depression and anxiety disorders due to its serotonergic activity.

- Psychotherapy:

- MDEA is being researched as an adjunct to psychotherapy for enhancing emotional processing and interpersonal connection.

Recreational Use

MDEA is also known for its recreational use, often associated with club culture and social gatherings. Its empathogenic properties make it appealing for enhancing social interactions. However, this aspect raises concerns regarding safety and potential abuse.

Comparative Analysis with Related Compounds

To understand the uniqueness of MDEA in relation to other compounds, the following table summarizes key characteristics:

| Compound Name | Chemical Structure | Primary Effects |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine (MDMA) | C₁₁H₁₅NO₂ | Strong empathogenic effects |

| 3,4-Methylenedioxyamphetamine (MDA) | C₁₁H₁₅NO₂ | Hallucinogenic effects |

| N,N-Dimethyltryptamine (DMT) | C₁₂H₁₆N₂O | Powerful psychedelic effects |

| N-Ethyl-N-(1-methylpropyl)-1,3-benzodioxole-5-ethanamine | C₁₃H₁₉NO₂ | Stimulant effects similar to MDEA |

Case Studies and Research Findings

Several studies have contributed to understanding the pharmacological profile of MDEA:

- Detection Methods:

-

Behavioral Studies:

- Behavioral studies have shown that MDEA induces similar subjective effects to MDMA but with a distinct profile that may influence its therapeutic potential .

- Safety and Toxicology:

属性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIPBWIXJRJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82801-81-8 (Parent) | |

| Record name | MDE hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0048892 | |

| Record name | N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74341-78-9 | |

| Record name | MDE hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074341789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 74341-78-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5C0YRV9E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。